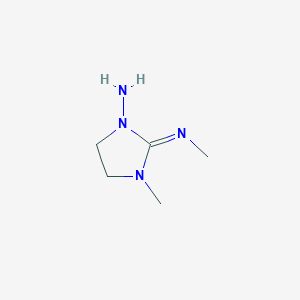
1-Imidazolidinamine,3-methyl-2-(methylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazolidinamine,3-methyl-2-(methylimino)- is a heterocyclic compound with a unique structure that includes both imidazolidine and imine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidinamine,3-methyl-2-(methylimino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 1-Imidazolidinamine,3-methyl-2-(methylimino)- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Imidazolidinamine,3-methyl-2-(methylimino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions at various positions on the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce secondary amines .
Scientific Research Applications
1-Imidazolidinamine,3-methyl-2-(methylimino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Imidazolidinamine,3-methyl-2-(methylimino)- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine: A similar compound with a simpler structure, lacking the imine group.
Imidazole: Another heterocyclic compound with a different ring structure.
Pyrrolidine: A five-membered ring compound with similar properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C5H12N4 |
|---|---|
Molecular Weight |
128.18 g/mol |
IUPAC Name |
3-methyl-2-methyliminoimidazolidin-1-amine |
InChI |
InChI=1S/C5H12N4/c1-7-5-8(2)3-4-9(5)6/h3-4,6H2,1-2H3 |
InChI Key |
GSRRYPNQULOTGK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(CCN1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


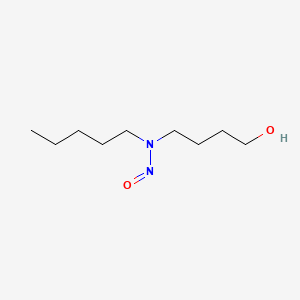
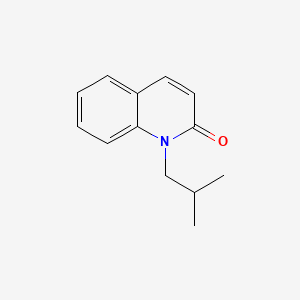
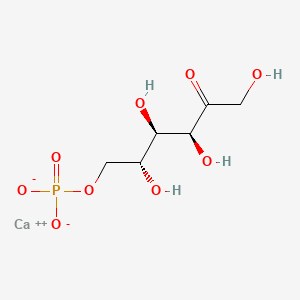

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
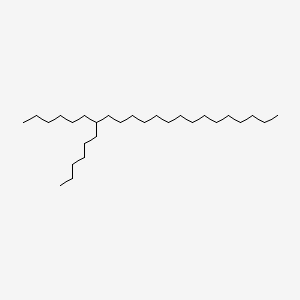
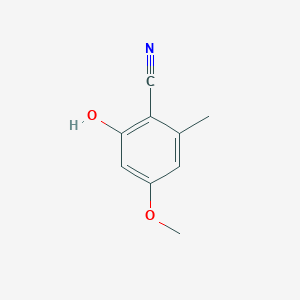
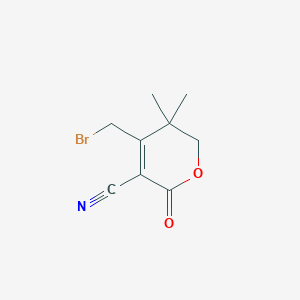
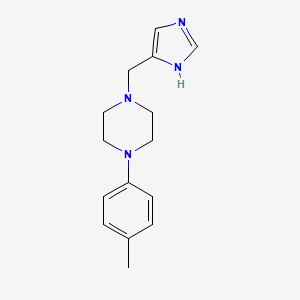
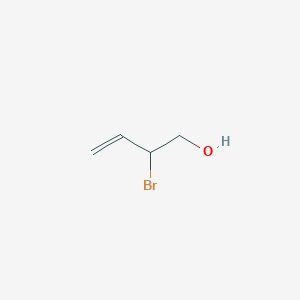
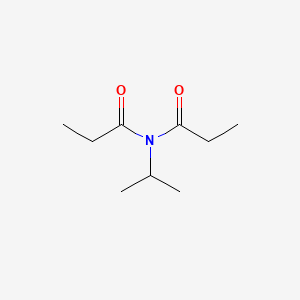


![5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid](/img/structure/B13811258.png)
